molecular formula C17H17F3N2O3 B2641152 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2310153-35-4

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2641152
CAS RN: 2310153-35-4
M. Wt: 354.329
InChI Key: YHLKVPYYZGCLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
The exact mass of the compound 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with Isocyanates and Amines

    The synthesis and reactions of urea derivatives, including those with isocyanate and amine components, are significant for developing compounds with potential biological activities. For example, reactions of 2-isocyanatobenzoyl chloride with aminotetrazole have led to the formation of urea derivatives with specific structural features, indicating the utility of these reactions in synthesizing complex urea compounds (Peet, 1987).

  • Condensation Reactions

    The cocondensation of urea with methylolphenols under acidic conditions explores the formation of urea derivatives through condensation reactions. This method has been used to synthesize various urea derivatives, showcasing the adaptability of urea in chemical synthesis to create materials with desired properties (Tomita & Hse, 1992).

Biological Activities and Applications

  • Neuropeptide Y5 Receptor Antagonists

    Urea derivatives have been studied for their potential as neuropeptide Y5 receptor antagonists, highlighting their significance in medical research. The optimization of these compounds for in vitro potency and their evaluation in cellular assays indicate the therapeutic potential of urea derivatives in treating conditions associated with this receptor (Fotsch et al., 2001).

  • Antitumor and Antimicrobial Activities

    The synthesis of urea derivatives and their evaluation for antitumor and antimicrobial activities underscore the versatility of these compounds in pharmaceutical research. Certain urea derivatives have shown promising results against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents (Shankar et al., 2017).

Material Science and Chemistry

  • Coordination Polymers

    The hydrothermal synthesis of uranyl-organic coordination polymers using carboxylic ligands illustrates the application of urea derivatives in material science. These polymers exhibit unique structural features and properties, such as photoluminescence, indicating their potential use in sensors, optoelectronic devices, and environmental monitoring (Yang et al., 2013).

  • Environmental Chemistry

    The synthesis and evaluation of ureas through phosgene substitutes highlight the focus on developing environmentally friendly and safer synthetic methodologies. This research is crucial for minimizing the environmental impact of chemical synthesis and promoting sustainable practices within the chemical industry (Bigi et al., 2000).

properties

IUPAC Name

1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c18-17(19,20)11-4-1-2-5-13(11)22-15(23)21-10-16(24)8-3-6-14-12(16)7-9-25-14/h1-2,4-5,7,9,24H,3,6,8,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLKVPYYZGCLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.